Z-Nle-KR-amc

Description

Significance of Proteases in Biological Systems and Research Context

Proteases, also known as peptidases or proteinases, are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. wikipedia.org Found in all living organisms, including viruses, these enzymes are fundamental to countless biological processes. wikipedia.orgbyjus.com In the absence of these enzymatic catalysts, the hydrolysis of peptide bonds would take hundreds of years. wikipedia.org

Proteases play critical roles in various physiological functions. For instance, digestive proteases like pepsin and trypsin break down dietary proteins into absorbable amino acids. wikipedia.orgbyjus.com In the bloodstream, proteases such as thrombin are essential for the blood-clotting cascade. wikipedia.org They are also integral to cell signaling, cell division, apoptosis (programmed cell death), and immune responses. byjus.comnih.gov By regulating the fate, activity, and localization of many proteins, they influence a vast array of cellular activities, from DNA replication to tissue remodeling. nih.gov

Given their ubiquitous and vital roles, the dysfunction of proteolytic systems is linked to numerous pathological conditions. nih.gov Alterations in protease activity are implicated in diseases such as cancer, neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases. nih.govnih.gov Furthermore, many infectious agents, including bacteria and viruses like HIV and Dengue virus, rely on proteases for their replication and virulence. nih.govsmolecule.com This makes proteases significant targets for drug development and important subjects of study as diagnostic and prognostic biomarkers. nih.gov

Evolution of Fluorogenic Substrates in Enzymology

The study of proteases has been greatly advanced by the development of specialized tools to measure their activity. Among the most powerful of these are fluorogenic substrates, which are molecules designed to release a fluorescent signal upon being cleaved by a specific enzyme. scbt.com This technology offers a highly sensitive and continuous method for monitoring enzyme kinetics, making it ideal for high-throughput screening and detailed biochemical analysis. scbt.comnih.gov

The use of fluorogenic substrates in research began to emerge in the late 1950s, in parallel with advancements in fluorescence detection technology. manufacturingchemist.com An early example was the use of fluorescein (B123965) diacetate to measure esterase activity, which served as an indicator of cell viability. manufacturingchemist.com

A significant breakthrough in protease research was the application of coumarin-based fluorophores, particularly 7-amino-4-methylcoumarin (B1665955) (AMC). pnas.org Peptide sequences recognizable by a specific protease are chemically linked to AMC. In this state, the substrate is non-fluorescent or weakly fluorescent. When the protease cleaves the peptide bond connecting the sequence to the AMC molecule, the free AMC is released, which is highly fluorescent. smolecule.compnas.org The rate of fluorescence increase is directly proportional to the rate of enzymatic activity. rndsystems.com

Further evolution led to the development of substrates based on fluorescence resonance energy transfer (FRET). nih.gov In a FRET substrate, a fluorescent donor and a quencher molecule are attached to opposite ends of a peptide sequence. When the substrate is intact, the quencher absorbs the energy emitted by the donor, preventing fluorescence. Upon cleavage by a protease, the donor and quencher are separated, leading to a measurable increase in fluorescence. nih.gov These sophisticated tools allow for the rapid and precise profiling of protease specificity, which is invaluable for dissecting complex biological pathways and for designing selective enzyme inhibitors. pnas.org

Overview of Z-Nle-KR-amc as a Representative Fluorogenic Substrate

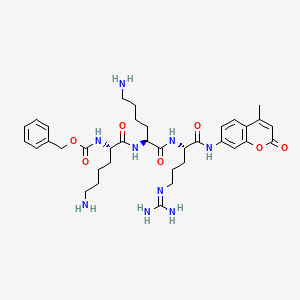

This compound is a specific type of fluorogenic peptide substrate used in biochemical research to detect and quantify the activity of certain proteases. smolecule.com Its full chemical name is Z-Nle-Lys-Arg-amido-4-methylcoumarin. smolecule.com The molecule is composed of several key parts:

A Z (benzyloxycarbonyl) group at the N-terminus, which acts as a protecting group. smolecule.com

A tripeptide sequence: Nle-Lys-Arg (Norleucine-Lysine-Arginine). This sequence is specifically recognized and cleaved by certain proteases.

An amido-4-methylcoumarin (AMC) moiety, which is the fluorophore. smolecule.com

The mechanism of action involves the enzymatic hydrolysis of the peptide bond between the arginine (Arg) residue and the AMC group. smolecule.com This cleavage releases the free fluorophore, 7-amino-4-methylcoumarin, which can be detected and quantified by measuring its fluorescence, typically with excitation around 340-360 nm and emission at 440-460 nm. caymanchem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Full Name | Z-Nle-Lys-Arg-amido-4-methylcoumarin |

| Molecular Formula | C36H51N9O7 |

| Molecular Weight | 721.8 g/mol |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) |

| Excitation Wavelength | ~340-360 nm |

| Emission Wavelength | ~440-460 nm |

Data sourced from multiple references. smolecule.comcaymanchem.com

This compound was specifically designed and validated as a highly efficient and selective substrate for cathepsin B, a lysosomal cysteine protease. nih.govacs.org Research has shown that it is superior to other commonly used substrates, such as Z-Arg-Arg-AMC and Z-Phe-Arg-AMC, because it demonstrates high specificity for cathepsin B over other related cathepsins (L, K, S, and V) and is effective over a broad pH range, from acidic to neutral conditions. nih.govacs.org This makes it a valuable tool for accurately measuring cathepsin B activity in various biological contexts. nih.govmedchemexpress.com Its applications also extend to studying viral serine proteases, such as those from the dengue and yellow fever viruses. smolecule.comcaymanchem.com

Table 2: Research Findings on the Specificity and Efficiency of this compound for Cathepsin B

| Substrate | Relative Activity at pH 4.6 | Relative Activity at pH 7.2 | Specificity for Cathepsin B |

|---|---|---|---|

| This compound | High | High | High (Not cleaved by Cathepsins L, K, S, V) |

| Z-Arg-Arg-AMC | Minimal | Moderate | Low (Cleaved by Cathepsins L and V) |

| Z-Phe-Arg-AMC | Moderate | High | Low (Cleaved by Cathepsins L, K, and V) |

This table summarizes findings from a comparative study. nih.govacs.org

Structure

2D Structure

Properties

Molecular Formula |

C36H51N9O7 |

|---|---|

Molecular Weight |

721.8 g/mol |

IUPAC Name |

benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C36H51N9O7/c1-23-20-31(46)52-30-21-25(15-16-26(23)30)42-32(47)28(14-9-19-41-35(39)40)44-33(48)27(12-5-7-17-37)43-34(49)29(13-6-8-18-38)45-36(50)51-22-24-10-3-2-4-11-24/h2-4,10-11,15-16,20-21,27-29H,5-9,12-14,17-19,22,37-38H2,1H3,(H,42,47)(H,43,49)(H,44,48)(H,45,50)(H4,39,40,41)/t27-,28-,29-/m0/s1 |

InChI Key |

ZDOZYKPKLYKZDY-AWCRTANDSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Z Nle Kr Amc

Principles of Solid-Phase Peptide Synthesis for Z-Nle-KR-amc

Solid-phase peptide synthesis is the standard method for producing this compound. smolecule.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. smolecule.comwikipedia.org This approach streamlines the process by allowing for easy removal of excess reagents and byproducts through simple washing steps. acs.org

Selection of Amino Acid Building Blocks

The synthesis of this compound necessitates the use of specific amino acid building blocks in a protected form to prevent unwanted side reactions. wikipedia.org The peptide sequence consists of Norleucine (Nle), Lysine (B10760008) (K), and Arginine (R). smolecule.com

| Amino Acid | Side Chain Protection | Rationale |

| Norleucine (Nle) | None required | The alkyl side chain is non-reactive. |

| Lysine (Lys) | Boc (tert-butyloxycarbonyl) or other suitable group | Protects the primary amine on the side chain from participating in unintended reactions. |

| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or similar | Protects the highly basic guanidinium (B1211019) group on the side chain. |

Coupling and Deprotection Strategies

The core of SPPS is a cycle of coupling and deprotection steps. thermofisher.com A common strategy employs the 9-fluorenylmethyloxycarbonyl (Fmoc) group to temporarily protect the N-terminus of the amino acids. wikipedia.orgthermofisher.com

Coupling: The incoming Fmoc-protected amino acid is activated by a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to facilitate the formation of a peptide bond with the deprotected N-terminus of the resin-bound peptide. acs.org

Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the N-terminal amine for the next coupling reaction. wikipedia.orgacs.org

This cycle is repeated until the desired peptide sequence (Nle-Lys-Arg) is assembled on the solid support. thermofisher.com

Integration of the 4-Aminomethylcoumarin Fluorophore

Following the assembly of the peptide chain, the 4-aminomethylcoumarin (AMC) fluorophore is introduced. smolecule.com The AMC group is what allows for the detection of enzymatic activity; upon cleavage from the peptide, it becomes fluorescent. smolecule.com The final step in the synthesis is the capping of the N-terminus of the norleucine residue with a benzyloxycarbonyl (Z) group. smolecule.com

Design and Synthesis of this compound Analogs and Derivatives

To explore enzyme specificity and develop improved substrates, analogs and derivatives of this compound are synthesized. This often involves modifications to the peptide sequence or the N-terminal protecting group.

Modifications to the Peptide Sequence (e.g., Bz-Nle-KRR-amc)

A notable analog of this compound is Bz-Nle-KRR-amc, which features an additional arginine residue and a benzoyl (Bz) group at the N-terminus. caymanchem.combiocat.com This particular analog has been utilized as a fluorogenic substrate for serine proteases from the yellow fever virus and dengue virus. caymanchem.combiocat.com The presence of the double arginine sequence can significantly impact the substrate's interaction with and cleavage by these viral proteases. biocat.com For instance, the kcat/Km value for the dengue virus type 4 enzyme with Bz-Nle-KRR-amc is over 800 times higher than with a commonly used NS3 substrate, Boc-Gly-Arg-Arg-AMC. biocat.comdcchemicals.com

| Compound | Peptide Sequence | N-Terminal Group | Target Enzyme Example |

| This compound | Nle-Lys-Arg | Benzyloxycarbonyl (Z) | Cathepsin B acs.orgnih.gov |

| Bz-Nle-KRR-amc | Nle-Lys-Arg-Arg | Benzoyl (Bz) | Dengue Virus NS2B-NS3 Protease biocat.comdcchemicals.com |

Introduction of Alternative N-Terminal Protecting Groups

The N-terminal protecting group can influence the substrate's properties, including its stability and how it binds to an enzyme. researchgate.net Besides the Z and Bz groups, other protecting groups can be introduced to fine-tune the substrate's characteristics. Common alternatives include:

tert-Butoxycarbonyl (Boc): An acid-labile protecting group. wikipedia.org

Acetyl (Ac): A simple and stable protecting group.

The choice of the N-terminal protecting group is a critical aspect of designing peptide-based substrates and inhibitors for specific applications. rsc.orggoogle.com

| Abbreviation | Full Chemical Name |

| This compound | N-Benzyloxycarbonyl-Norleucyl-Lysyl-Arginyl-4-Aminomethylcoumarin |

| Bz-Nle-KRR-amc | N-Benzoyl-Norleucyl-Lysyl-Arginyl-Arginyl-4-Aminomethylcoumarin |

| Boc | tert-butyloxycarbonyl |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| DMF | Dimethylformamide |

| AMC | 4-aminomethylcoumarin |

Influence of Derivatization on Enzymatic Interaction Principles

The chemical structure of the fluorogenic peptide substrate this compound (Z-Norleucyl-Lysyl-Arginyl-amido-4-methylcoumarin) is a critical determinant of its interaction with proteolytic enzymes. smolecule.com Derivatization, which involves the strategic modification of its peptide sequence or protecting groups, profoundly influences the principles of this enzymatic interaction, altering factors such as enzyme specificity, catalytic efficiency, and target enzyme class.

Research into the structure-activity relationships of this compound and its analogues reveals that even minor chemical changes can lead to significant shifts in substrate performance. A key area of modification is the P3 position, occupied by Norleucine (Nle) in the parent compound. The inclusion of Nle at this position is crucial for enhancing both the specificity and catalytic efficiency for certain enzymes, such as cathepsin B. nih.gov When compared to dipeptide variants that lack a P3 residue, such as Z-Lys-Arg-AMC and Z-Arg-Arg-AMC, the tripeptide structure of this compound demonstrates superior performance. nih.gov Furthermore, substituting the Norleucine at the P3 position with other amino acids like Valine or Glycine has been shown to prevent any turnover of the substrate, indicating that the interaction between the P3 residue and the enzyme's corresponding S3 pocket is a fundamental principle governing its cleavage. nih.gov

Derivatization is a powerful tool for modulating enzyme specificity. This compound is a highly specific substrate for cathepsin B, showing minimal cleavage by other related cysteine cathepsins such as L, K, S, and V across a range of pH levels. nih.gov However, derivatives of this compound exhibit broader reactivity. For instance, the derivative Z-Arg-Arg-AMC is readily cleaved not only by cathepsin B but also by cathepsins L and V. nih.gov Another variant, Z-Phe-Arg-AMC, is cleaved by an even wider range of enzymes, including cathepsins B, L, K, and V, demonstrating that the identity of the amino acid residues directly governs the substrate's selectivity profile. nih.gov

The catalytic efficiency of enzyme-substrate interactions is also heavily influenced by the chemical structure of the substrate. Kinetic assessments measuring kcat/Km values show a significantly higher catalytic efficiency for cathepsin B with this compound compared to the Z-Arg-Arg-AMC derivative at both acidic (pH 4.6) and neutral (pH 7.2) conditions. nih.gov While the Z-Phe-Arg-AMC derivative displays high catalytic efficiency, its utility is compromised by its lack of specificity. nih.gov This highlights a crucial principle of derivatization: the ability to tune the balance between catalytic turnover and enzyme selectivity.

| Substrate Derivative | kcat/Km at pH 7.2 (M-1s-1) | kcat/Km at pH 4.6 (M-1s-1) | Primary Enzyme Targets |

|---|---|---|---|

| This compound | High | Moderate-High | Cathepsin B nih.gov |

| Z-Arg-Arg-AMC | Lower | Lower | Cathepsin B, L, V nih.gov |

| Z-Phe-Arg-AMC | High | Very High | Cathepsin B, L, K, V nih.gov |

Beyond substitutions within the peptide core, modifications to the N-terminal protecting group and the length of the peptide chain can shift the substrate's utility toward entirely different classes of enzymes. A notable derivative, Bz-Nle-KRR-AMC, replaces the Benzyloxycarbonyl (Z) group with a Benzoyl (Bz) group and extends the peptide chain with an additional arginine residue. caymanchem.comglpbio.com These modifications render it an effective substrate for viral serine proteases, including those from the Yellow Fever Virus (YFV), Dengue Virus (DV), and Zika Virus (ZIKV). caymanchem.comglpbio.com Another variation, Bz-Nle-KKR-AMC, is similarly used as a fluorogenic substrate in research focused on the Zika virus protease. nih.gov This demonstrates that derivatization can fundamentally alter the substrate's target from mammalian cathepsins to viral proteases, providing essential tools for virology and drug discovery. smolecule.comcaymanchem.com

Mechanism of Enzymatic Cleavage of Z Nle Kr Amc

Hydrolysis Reaction Dynamics

The enzymatic cleavage of Z-Nle-KR-amc is a hydrolysis reaction catalyzed by specific proteases. Enzymes such as cathepsin B and certain viral serine proteases, including those from dengue virus and yellow fever virus, can recognize and bind to the peptide portion of the substrate. smolecule.comcaymanchem.commedchemexpress.com The general reaction is as follows:

This compound + Protease → Z-Nle-KR-OH + AMC smolecule.com

In this reaction, the protease cleaves the amide bond that links the C-terminal arginine (Arg) residue to the 7-amino-4-methylcoumarin (B1665955) (AMC) group. sigmaaldrich.com This proteolytic event releases the peptide portion (Z-Nle-KR) and the free fluorophore, AMC. smolecule.com

The efficiency of this hydrolysis is dependent on factors such as pH and the specific enzyme involved. Research has shown that the peptide sequence of this compound is particularly well-suited for detecting cathepsin B activity across a broad pH range, from acidic to neutral conditions. nih.govacs.org The distinct preferences of cathepsin B for norleucine (Nle) at the P3 position, a basic residue (Lys) at P2, and arginine (Arg) at the P1 position contribute to the substrate's high specificity and catalytic efficiency with this enzyme. nih.govacs.org The kinetic parameters for cathepsin B highlight this efficiency. nih.govacs.org

| pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| 4.6 | 14.0 ± 2.6 | 1.5 ± 0.1 | 107,000 | nih.gov |

| 7.2 | 56.0 ± 4.2 | 2.5 ± 0.1 | 45,000 | nih.gov |

Role of the Amide Bond Cleavage in Fluorescence Generation

The key to this compound's function as a fluorogenic substrate lies in the quiescent state of the AMC fluorophore when it is part of the intact peptide. iris-biotech.de The AMC group is linked to the C-terminal arginine via an amide bond. sigmaaldrich.com In this conjugated form, the AMC moiety exhibits very weak fluorescence. iris-biotech.de

The enzymatic hydrolysis of the Arg-AMC amide bond is the critical event that "switches on" the fluorescence. sigmaaldrich.comiris-biotech.de Upon cleavage, free 7-amino-4-methylcoumarin is liberated. iris-biotech.de The release of the AMC amine from the quenching effect of the amide linkage results in a substantial increase in its fluorescence quantum yield, reportedly by a factor of approximately 700. iris-biotech.de This dramatic increase in fluorescence intensity is the directly measured signal in protease activity assays. iris-biotech.de

| State | Relative Fluorescence | Excitation Maxima (nm) | Emission Maxima (nm) | Source |

|---|---|---|---|---|

| Conjugated (in this compound) | Very Weak | ~330 | ~390 | iris-biotech.de |

| Free (Liberated AMC) | Strong | 340-380 | 440-460 | caymanchem.comiris-biotech.demedchemexpress.comnih.gov |

Molecular Basis of Product Release and Detection

The molecular basis for the change in fluorescence upon product release is rooted in the electronic structure of the coumarin (B35378) fluorophore. In the intact substrate, the nitrogen atom of the AMC is part of an amide bond. This arrangement decreases the electron-donating capacity of the amino group into the coumarin ring system, resulting in low fluorescence. iris-biotech.de

When the protease hydrolyzes the amide bond, the free 7-amino-4-methylcoumarin is released. The newly freed amino group (-NH₂) is a potent electron-donating group. This change in the electronic configuration of the fluorophore leads to a significant increase in the fluorescence intensity and a red-shift in the emission wavelength to the blue region of the spectrum (~440-460 nm). iris-biotech.demedchemexpress.com

This generated fluorescent signal is detected using a spectrofluorometer, which measures the light emitted at the characteristic wavelength of free AMC following excitation at its optimal wavelength. nih.gov The rate of the increase in fluorescence intensity is directly proportional to the rate of enzymatic hydrolysis of the this compound substrate. nih.govnih.gov This linear relationship allows for the continuous and quantitative monitoring of the specific protease's activity in real-time. nih.gov The high specificity of the peptide sequence for target enzymes like cathepsin B ensures that the detected fluorescence is a reliable measure of the activity of the enzyme of interest, with minimal interference from other proteases. nih.govacs.org

Enzyme Specificity and Selectivity Profiling of Z Nle Kr Amc

Specificity Towards Cysteine Cathepsins

Z-Nle-KR-amc has been identified as a highly specific substrate for cathepsin B, a lysosomal cysteine protease involved in various physiological and pathological processes. nih.govnih.gov Its design was the result of in-depth cleavage property analysis of cathepsin B compared to other cysteine cathepsins. nih.govresearchgate.net

Cathepsin B Selectivity and Its Underlying Principles

The design of this compound as a preferred substrate for cathepsin B was guided by multiplex substrate profiling using mass spectrometry to analyze the cleavage preferences of cathepsin B at both acidic (pH 4.6) and neutral (pH 7.2) conditions. nih.govnih.govresearchgate.net This analysis of preferred and non-preferred amino acid residues at the P3, P2, and P1 positions, adjacent to the cleavage site, predicted the tripeptide sequence Nle-Lys-Arg as optimal for cathepsin B recognition. nih.gov The norleucine (Nle) at the P3 position, lysine (B10760008) (Lys) at the P2 position, and arginine (Arg) at the P1 position contribute to the high specific activity of this substrate for cathepsin B. nih.gov The hydrophobic S2 pocket of cathepsin B accommodates the P2 residue, while the P1 and P3 residues also play crucial roles in binding and catalysis. hzdr.de

Comparative Analysis with Other Cysteine Cathepsins (e.g., Cathepsin L, K, S, V, X)

Studies have demonstrated the remarkable specificity of this compound for cathepsin B over other cysteine cathepsins, including L, K, S, V, and X. nih.govnih.gov At various pH levels (4.6, 5.5, and 7.2), this compound is specifically cleaved by cathepsin B, with negligible activity observed from other tested cysteine cathepsins. nih.govacs.org In contrast, commonly used substrates like Z-Arg-Arg-AMC and Z-Phe-Arg-AMC lack this specificity. Z-Arg-Arg-AMC is also cleaved by cathepsins L and V, while Z-Phe-Arg-AMC is readily cleaved by cathepsins L, K, and V, and in the case of cathepsin L, with even greater activity than for cathepsin B. nih.gov This high selectivity makes this compound a superior tool for specifically measuring cathepsin B activity in complex biological samples where multiple cathepsins may be present. nih.govresearchgate.netresearchgate.net

| Substrate | Cathepsin B | Cathepsin L | Cathepsin K | Cathepsin S | Cathepsin V |

| This compound | High Activity | No Activity | No Activity | No Activity | No Activity |

| Z-Arg-Arg-AMC | Activity | Activity | No Activity | No Activity | Activity |

| Z-Phe-Arg-AMC | Activity | High Activity | Activity | No Activity | Activity |

Table 1: Comparative specificity of this compound and other fluorogenic substrates for various cysteine cathepsins. nih.gov

pH-Dependent Activity and Specificity Profiles for Cathepsin B

Cathepsin B functions in both the acidic environment of lysosomes (around pH 4.6) and the neutral pH of the cytosol and extracellular space. nih.govnih.govresearchgate.net A key advantage of this compound is its ability to monitor cathepsin B activity effectively across a broad pH range, from acidic to neutral conditions. nih.govmedchemexpress.comglpbio.com The specific activity of cathepsin B for cleaving this compound is significantly higher than for other substrates at both pH 4.6 and pH 7.2. nih.govacs.org In contrast, the activity of Z-Arg-Arg-AMC is more pH-dependent, showing minimal activity at acidic pH while being more active at neutral pH. nih.govnih.govresearchgate.net Kinetic analysis reveals a high catalytic efficiency (kcat/Km) for this compound with cathepsin B at both pH 4.6 and 7.2, further validating its utility for studying cathepsin B function under diverse physiological conditions. nih.govacs.org

| Substrate | Catalytic Efficiency (kcat/Km) at pH 4.6 | Catalytic Efficiency (kcat/Km) at pH 7.2 |

| This compound | High | High |

| Z-Arg-Arg-AMC | Low | Lower than this compound |

| Z-Phe-Arg-AMC | Higher than this compound | Similar to this compound |

Table 2: Catalytic efficiency of cathepsin B with different fluorogenic substrates at acidic and neutral pH. nih.govacs.org

Specificity Towards Viral Serine Proteases

Beyond its application in studying cathepsins, this compound and its analogs have proven useful as substrates for viral serine proteases, which are essential for viral replication and are key targets for antiviral drug development. smolecule.com

Interactions with Dengue Virus NS2B/3 Protease

The Dengue virus (DENV) NS2B/NS3 protease is crucial for processing the viral polyprotein. researchgate.netwho.int Fluorogenic peptide substrates containing a P1-P2 dibasic motif, similar to the sequence in this compound, are recognized and cleaved by the DENV NS2B/NS3 protease. nih.gov Specifically, a closely related substrate, Bz-Nle-Lys-Arg-Arg-AMC, has been identified as an optimal substrate for this enzyme and is widely used in high-throughput screening for inhibitors. nih.govasm.orgmdpi.com The interaction involves the binding of the substrate's basic residues (Lys and Arg) to the protease's active site, which has a preference for such residues at the P1 and P2 positions. plos.orgnih.gov The cleavage of these substrates allows for the quantification of DENV protease activity and the evaluation of potential inhibitors. nih.gov

Interactions with Yellow Fever Virus NS3 Protease

The Yellow Fever Virus (YFV) NS3 protease shares structural and functional similarities with other flavivirus proteases, including that of Dengue virus. nih.govresearchgate.net A recombinant form of the YFV NS3 protease has been shown to efficiently cleave the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC, which was initially optimized for the DENV protease. nih.govresearchgate.net This indicates that the substrate recognition sites of the YFV and DENV proteases have similar characteristics, particularly in their preference for basic residues at the P1 and P2 positions. nih.gov The use of this substrate has been instrumental in peptide-inhibition studies of the YFV NS3 protease, contributing to the understanding of its structure-activity relationships and the potential for developing pan-flavivirus inhibitors. nih.gov

Interactions with Zika Virus NS2B/NS3 Protease

The Zika virus (ZIKV), a mosquito-borne flavivirus, has emerged as a significant global health concern, linked to severe neurological conditions. fu-berlin.de The viral NS2B/NS3 protease is indispensable for the viral life cycle, as it is responsible for cleaving the viral polyprotein to produce functional proteins required for replication. fu-berlin.denih.gov This essential role makes the NS2B/NS3 protease a prime target for antiviral drug development. nih.govnih.gov

The fluorogenic peptide substrate this compound, also referred to as Bz-Nle-KRR-AMC, is utilized in biochemical assays to characterize the enzymatic activity of the ZIKV NS2B/NS3 protease. nih.govinspiralis.com The protease recognizes and cleaves the peptide sequence, releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, which allows for real-time monitoring of enzyme activity. fu-berlin.desmolecule.com

Kinetic studies are crucial for understanding the efficiency of the protease. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat) are key parameters. Research has determined these kinetic values for the ZIKV NS2B/NS3 protease with substrates similar to this compound, such as benzoyl-Nle-Lys-Lys-Arg-AMC (Bz-nKKR-AMC). For this substrate, a Km value of 30.51 µM was reported. frontiersin.org In another study using Bz-nKKR-AMC, the Km was found to be 13.14 ± 1.702 μM and the kcat was 0.9682 ± 0.0345 min–1. acs.org These kinetic parameters demonstrate the affinity and turnover rate of the enzyme for this specific substrate. frontiersin.orgacs.org The substrate Bz-Nle-Lys-Arg-Arg-AMC has also been used, showing a Km of 20.42 µM and a catalytic rate of 1.79 AMC molecules per second per enzyme molecule for one construct of the ZIKV protease. nih.gov

The interaction is highly specific, dictated by the architecture of the protease's active site. The NS2B cofactor is essential for maintaining the active conformation of the NS3 protease domain. nih.gov The substrate's peptide sequence fits into the binding pockets of the active site; the P1 residue (Arginine) is accommodated in the S1 pocket, while the P2 (Lysine) and other residues fit into their corresponding pockets, influencing binding and cleavage efficiency.

Comparative Substrate Analysis

Comparison with Z-Arg-Arg-AMC and Z-Phe-Arg-AMC

The selection of an appropriate substrate is critical for the accurate assessment of protease activity. The performance of this compound has been compared with other common fluorogenic substrates like Z-Arg-Arg-AMC (Z-RR-AMC) and Z-Phe-Arg-AMC (Z-FR-AMC). nih.govresearchgate.net While these substrates are often used to monitor the activity of trypsin-like proteases, including cathepsins, their specificity can be a limiting factor. researchgate.netpubcompare.ai

Studies on cathepsin B, a cysteine protease, have shown that Z-Nle-Lys-Arg-AMC is a highly specific substrate. nih.govacs.org In comparative analyses, Z-Arg-Arg-AMC was found to be cleaved by other cathepsins, such as L and V, and Z-Phe-Arg-AMC was readily cleaved by cathepsins L, K, and V, indicating a lack of specificity for cathepsin B. nih.govacs.org In contrast, Z-Nle-Lys-Arg-AMC was specifically hydrolyzed by cathepsin B and not by other tested cysteine cathepsins. nih.govacs.org

Furthermore, the specific activity of cathepsin B was higher with Z-Nle-Lys-Arg-AMC compared to both Z-Phe-Arg-AMC and Z-Arg-Arg-AMC at both acidic (pH 4.6) and neutral (pH 7.2) conditions. nih.govacs.org This suggests that the combination of Norleucine (Nle) at the P3 position and Lysine (K) at the P2 position in this compound provides a more optimal structure for binding and cleavage by certain proteases than the residues in Z-RR-AMC and Z-FR-AMC. nih.gov

Table 1: Comparative Specificity of Fluorogenic Substrates with Cysteine Cathepsins

| Substrate | Cathepsin B | Cathepsin L | Cathepsin K | Cathepsin S | Cathepsin V |

|---|---|---|---|---|---|

| Z-Nle-Lys-Arg-AMC | Cleaved | Not Cleaved | Not Cleaved | Not Cleaved | Not Cleaved |

| Z-Arg-Arg-AMC | Cleaved | Cleaved | - | - | Cleaved |

| Z-Phe-Arg-AMC | Cleaved | Cleaved | Cleaved | - | Cleaved |

Data derived from studies on cathepsin specificity. nih.govacs.org

Advantages of this compound in Specificity Over Broad pH Ranges

The ability of a substrate to function reliably across a wide pH range is a significant advantage in enzyme characterization and inhibitor screening. This compound has demonstrated superior performance in this regard. nih.govacs.org The biological functions of proteases like cathepsin B occur in diverse pH environments, from acidic lysosomes to the neutral pH of the cytosol. researchgate.net

This stable performance across different pH values minimizes variability in high-throughput screening (HTS) assays, reducing the risk of false-positive or false-negative results that can arise from pH-induced changes in substrate stability or enzyme activity. nih.gov The high specific activity of Z-Nle-Lys-Arg-AMC at both pH 4.6 and pH 7.2, when compared to Z-Arg-Arg-AMC and Z-Phe-Arg-AMC, validates it as a more reliable and versatile substrate for studying specific proteases under various conditions. nih.govacs.org

Table 2: Relative Activity of Cathepsin B with Different Substrates at Acidic and Neutral pH

| Substrate | Relative Specific Activity at pH 4.6 | Relative Specific Activity at pH 7.2 |

|---|---|---|

| Z-Nle-Lys-Arg-AMC | High | High |

| Z-Arg-Arg-AMC | Low | Moderate |

| Z-Phe-Arg-AMC | Moderate | Low |

This table represents a qualitative summary of findings on cathepsin B activity. nih.govacs.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound / Z-Nle-Lys-Arg-amc | This compound |

| Benzoyl-norleucine-lysine-lysine-arginine-7-amino-4-methylcoumarin | Bz-nKKR-AMC |

| Benzoyl-norleucine-lysine-arginine-arginine-AMC | Bz-Nle-KRR-AMC |

| Z-Arg-Arg-AMC | Z-RR-AMC |

| Z-Phe-Arg-AMC | Z-FR-AMC |

Enzyme Kinetic Characterization Utilizing Z Nle Kr Amc

Methodological Approaches for Kinetic Studies

The characterization of enzyme kinetics with Z-Nle-KR-amc relies on robust and high-throughput methodologies that precisely measure the rate of substrate hydrolysis.

The use of this compound is centered on a fluorescence-based assay. The substrate consists of a tripeptide sequence (Norleucine-Lysine-Arginine) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the arginine (Arg) residue and the AMC group, the free AMC is released, which is highly fluorescent. escholarship.org The rate of this release, measured as an increase in fluorescence intensity over time, is directly proportional to the enzyme's activity.

The development of this compound as a preferred substrate for cathepsin B was the result of in-depth analysis of the enzyme's cleavage preferences at different pH levels. nih.govacs.org Studies revealed that cathepsin B has a distinct preference for Norleucine (Nle) at the P3 position, Lysine (B10760008) (Lys) or Arginine (Arg) at the P2 position, and Arginine (Arg) at the P1 position. nih.govacs.org This specific sequence ensures that this compound is selectively cleaved by cathepsin B with high efficiency, even in the presence of other related cysteine cathepsins like K, L, S, and V. nih.govresearchgate.net This specificity is a significant advantage over older, less specific substrates such as Z-Phe-Arg-AMC and Z-Arg-Arg-AMC. nih.gov

Kinetic assays involving this compound are typically performed in a microplate format, allowing for high-throughput analysis. A microplate spectrophotometer or fluorometer is used to monitor the increase in fluorescence. The assays are conducted by incubating the enzyme (e.g., cathepsin B) with various concentrations of the this compound substrate. nih.govescholarship.org

Data acquisition involves measuring the fluorescence intensity at set intervals. These measurements are recorded as Relative Fluorescence Units (RFU). To translate these readings into the rate of product formation (moles/second), a standard curve is generated using known concentrations of free AMC. nih.govescholarship.org This calibration allows for the conversion of RFU/second into molar concentration/second. The initial velocities (v₀) of the reaction at each substrate concentration are determined from the linear phase of the reaction progress curves. escholarship.org For data analysis and curve fitting to kinetic models, specialized software such as GraphPad Prism is commonly employed. escholarship.org

Determination of Kinetic Parameters

From the acquired initial velocity data, key kinetic parameters are derived that define the enzyme's catalytic performance with this compound.

The relationship between the initial reaction velocity (v₀) and the substrate concentration ([S]) for cathepsin B with this compound follows the Michaelis-Menten model. researchgate.net The data are fitted to the Michaelis-Menten equation:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Here, Vₘₐₓ represents the maximum reaction velocity at substrate saturation, and Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. escholarship.org The Kₘ value is an inverse measure of the substrate's binding affinity to the enzyme; a lower Kₘ indicates a higher affinity. Kinetic studies for cathepsin B using this compound were performed at both acidic (pH 4.6, mimicking the lysosomal environment) and neutral (pH 7.2, representing cytosolic or extracellular conditions) pH levels. nih.gov

The catalytic turnover rate, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a measure of the enzyme's maximum catalytic speed. The kcat is calculated from the Vₘₐₓ using the equation:

kcat = Vₘₐₓ / [E]ₜ

where [E]ₜ is the total enzyme concentration used in the assay.

The most comprehensive measure of an enzyme's effectiveness is its catalytic efficiency, represented by the ratio kcat/Kₘ. This value, also known as the specificity constant, reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations. It accounts for both the binding affinity (Kₘ) and the catalytic rate (kcat).

Research has demonstrated the superior catalytic efficiency of this compound for cathepsin B compared to other common substrates, particularly at both acidic and neutral pH. researchgate.netescholarship.org This validates its utility in accurately measuring cathepsin B activity in diverse biological contexts. nih.govresearchgate.net

Interactive Data Table: Kinetic Parameters for Cathepsin B

The following table summarizes the experimentally determined kinetic parameters for human cathepsin B with this compound and, for comparison, the commonly used substrate Z-Arg-Arg-AMC at different pH conditions. Data sourced from Yoon MC, et al. (2023).

| Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| This compound | 4.6 | 130 | 1.8 | 14,000 |

| This compound | 7.2 | 110 | 1.5 | 14,000 |

| Z-Arg-Arg-AMC | 4.6 | 160 | 0.05 | 300 |

| Z-Arg-Arg-AMC | 7.2 | 80 | 0.45 | 5,600 |

Applications of Z Nle Kr Amc in Fundamental Protease Research

Investigation of Protease Reaction Mechanisms

Z-Nle-KR-amc is utilized to probe the kinetic parameters and reaction mechanisms of various proteases. By monitoring the rate of AMC release, researchers can determine key enzymatic values such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insight into the efficiency and affinity of an enzyme for its substrate. acs.orgnih.gov For instance, studies have employed this substrate to compare the catalytic efficiency of different proteases or to understand how mutations affect enzyme function.

Kinetic studies using this compound have demonstrated its utility in assessing the activity of cathepsin B at both acidic and neutral pH, showing greater catalytic efficiency compared to other substrates like Z-Arg-Arg-AMC. acs.org The specificity of this compound for cathepsin B over other cysteine cathepsins like L, K, S, and V has been established, making it a valuable tool for specifically monitoring cathepsin B activity. acs.org

High-Throughput Screening Methodologies for Enzyme Modulators

The fluorescent nature of the cleavage product of this compound makes it highly suitable for high-throughput screening (HTS) applications aimed at identifying modulators of protease activity. nih.gov

This compound is widely used in HTS campaigns to discover novel protease inhibitors. nih.govglpbio.com In these assays, a library of chemical compounds is screened for its ability to reduce or prevent the cleavage of the substrate by a target protease. A decrease in fluorescence intensity compared to a control indicates potential inhibitory activity. This approach has been instrumental in identifying inhibitors for a range of proteases, including those from viruses. nih.govnih.govglpbio.com For example, it has been used in the search for inhibitors of viral proteases like the NS2B-NS3 protease of flaviviruses. nih.govglpbio.com

A similar fluorogenic substrate, Z-RLRGG-AMC, has been employed in HTS assays to identify inhibitors of the SARS-CoV-2 papain-like protease (PLpro). biorxiv.orgpensoft.net The principle remains the same: the inhibition of protease activity results in a reduced fluorescent signal.

The development of robust and reliable assays is a prerequisite for successful HTS. This compound and similar fluorogenic substrates are central to the development of such assays for inhibitor identification. nih.govglpbio.comunifesp.br Assay conditions, including substrate and enzyme concentrations, buffer composition, and incubation times, are optimized to ensure a strong and reproducible signal. nih.gov The quality of an HTS assay is often assessed using the Z'-factor, a statistical parameter that reflects the signal-to-noise ratio and the dynamic range of the assay. Assays utilizing substrates like this compound are designed to achieve a high Z'-factor, ensuring their suitability for large-scale screening. researchgate.netasm.org

For example, in the development of an assay for Zika virus protease inhibitors, a similar substrate, Bz-Nle-KRR-AMC, was used. glpbio.comresearchgate.net The assay was optimized in a 96-well format, demonstrating its feasibility for screening large compound libraries. researchgate.net

Elucidation of Biological Pathways Involving Target Proteases

By enabling the study of specific proteases, this compound contributes to a broader understanding of the biological pathways in which these enzymes participate.

Viral proteases are often essential for the viral life cycle, playing a crucial role in processing viral polyproteins into functional units necessary for replication and assembly. frontiersin.orgresearchgate.net Substrates like this compound are used to study the activity of these viral proteases, thereby shedding light on their role in viral replication and pathogenesis. glpbio.comfrontiersin.orgnih.gov For instance, the substrate Bz-Nle-Lys-Arg-Arg-AMC has been used to study the NS3 protease of flaviviruses like Dengue and Yellow Fever virus. nih.govglpbio.comcaymanchem.com Understanding the function of these proteases is a critical step in developing antiviral therapies.

Research on SARS-CoV-2 has highlighted the importance of its proteases, the main protease (3CLpro) and the papain-like protease (PLpro), in viral replication and in suppressing the host's innate immune response. frontiersin.orgrndsystems.com Fluorogenic substrates are key tools in studying these proteases and in the search for their inhibitors. biorxiv.orgreactionbiology.com

This compound can be used to measure protease activity in complex biological samples such as cell lysates, as well as in purified recombinant systems. acs.orgnih.gov In cell lysates, this substrate allows for the assessment of endogenous protease activity. For example, Z-Nle-Lys-Arg-AMC has been used to specifically measure cathepsin B activity in homogenates of neuronal and glial cells. acs.org

In recombinant systems, where a specific protease is expressed and purified, this compound is used to characterize the enzyme's fundamental properties in a controlled environment. nih.gov This has been demonstrated in studies involving the recombinant expression of flaviviral proteases in E. coli for subsequent in vitro characterization using fluorogenic peptide substrates. nih.gov

Structure Activity Relationships Sar and Rational Design Principles

Impact of Amino Acid Substitutions on Substrate Specificity

The interaction between a protease and its substrate is highly specific, governed by the amino acid residues of the substrate that fit into corresponding subsites (S1, S2, S3, etc.) of the enzyme's active site. The peptide portion of Z-Nle-KR-amc occupies these subsites, and thus, modifications to its amino acid sequence can dramatically alter its recognition and cleavage by different proteases.

Analysis of P1-P3 Subsite Preferences

The P1-P3 residues of a substrate are critical determinants of specificity for many proteases. In this compound, these positions are occupied by Arginine (Arg) at P1, Lysine (B10760008) (Lys) at P2, and Norleucine (Nle) at P3.

P1 Position: For many serine proteases, such as viral proteases and cathepsins, a basic residue like Arginine or Lysine at the P1 position is strongly preferred. nih.govuni-luebeck.de This preference is a key feature of substrates like this compound, contributing to their utility in studying these enzymes.

P2 Position: The P2 subsite is often a major determinant of specificity. nih.gov While many proteases favor bulky hydrophobic residues at this position, others, like bromelain, prefer basic amino acids. nih.gov For the Zika virus NS2B-NS3 protease, a Lysine at P2, as found in this compound, is part of a recognition motif that contributes to the substrate's high affinity. uni-luebeck.denih.gov Studies on cathepsin B have shown that while Lysine at P2 is favorable, variations can be explored. nih.govacs.org

P3 Position: The P3 subsite often shows broader specificity compared to P1 and P2. nih.govnih.gov In the case of this compound, the non-standard amino acid Norleucine (Nle) occupies this position. Research has demonstrated that modifications at the P3 position can significantly impact the substrate's specificity. For instance, a study on cathepsin B revealed that the optimized residues at the P1, P2, and P3 positions, including Nle at P3, were crucial for the high specific activity of this compound for this particular enzyme. nih.govacs.org Comparing this compound to substrates with other P3 residues highlighted the importance of this position in achieving selectivity. nih.gov

| Substrate | P3 Residue | P2 Residue | P1 Residue | Target Enzyme(s) |

| This compound | Norleucine | Lysine | Arginine | Cathepsin B, Viral Serine Proteases |

| Z-RR-amc | Arginine | Arginine | Arginine | Cathepsin B, Cathepsin L, Cathepsin V |

| Z-FR-amc | Phenylalanine | Arginine | Arginine | Cathepsin L, Cathepsin K, Cathepsin V |

| Bz-Nle-KKR-amc | Norleucine | Lysine | Lysine | Zika Virus Protease |

Role of the N-Terminal Protecting Group in Enzyme Recognition

The N-terminus of peptide substrates is often chemically modified with a "protecting group" to prevent unwanted reactions during synthesis and to influence the substrate's properties. thermofisher.compeptide.com In this compound, this is the benzyloxycarbonyl (Z) group.

Rational Design of Enhanced or Modified this compound Derivatives

The insights gained from SAR studies provide a foundation for the rational design of new substrates with improved or altered properties. This involves strategically modifying the structure of this compound to enhance its performance for specific applications.

Strategies for Improving Specificity and Sensitivity

A primary goal in substrate design is to improve specificity for a target enzyme while minimizing cleavage by other, off-target proteases. This is crucial for accurately measuring the activity of a single enzyme in a complex biological sample. Strategies to achieve this include:

Systematic Amino Acid Substitution: Based on the known subsite preferences of the target protease, amino acids at the P1, P2, and P3 positions can be systematically replaced to optimize the peptide sequence for that specific enzyme. nih.gov This approach has been successfully used to develop selective substrates for various proteases, including cathepsins. nih.govacs.org

Incorporation of Non-Canonical Amino Acids: The use of unnatural or non-canonical amino acids, like the Norleucine in this compound, can introduce novel chemical properties that may be exploited to enhance specificity. mdpi.com These unique side chains can create interactions with the enzyme that are not possible with the 20 standard amino acids.

Peptide Cyclization: Cyclizing the peptide portion of a substrate can increase its conformational rigidity. nih.gov This can lead to a higher affinity for the target enzyme and also make the substrate more resistant to degradation by other proteases. nih.gov

Sensitivity is another key parameter, referring to the ability to detect low levels of enzyme activity. This can be enhanced by optimizing the kinetic parameters of the substrate (kcat/KM) and by choosing a highly efficient fluorogenic tag.

Exploration of Alternative Fluorogenic Tags

The 7-amino-4-methylcoumarin (B1665955) (AMC) group in this compound is a widely used fluorophore. taylorandfrancis.com Upon cleavage of the amide bond by a protease, the free AMC molecule becomes fluorescent. biosyntan.de However, the exploration of alternative fluorogenic tags offers opportunities to improve assay performance.

Red-Shifted Fluorophores: AMC has excitation and emission wavelengths in the ultraviolet and blue regions of the spectrum, respectively. biosyntan.de This can lead to interference from autofluorescence in biological samples. Fluorophores with more red-shifted excitation and emission wavelengths, such as rhodamine 110, can reduce background noise and increase sensitivity. biosyntan.de

Fluorescence Resonance Energy Transfer (FRET) Systems: FRET-based substrates involve labeling the peptide with two different molecules: a donor fluorophore and a quencher. biosyntan.denih.gov In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage, the donor and quencher are separated, resulting in an increase in fluorescence. biosyntan.de This "turn-on" mechanism can provide a very high signal-to-noise ratio.

Pro-fluorophore Approaches: This strategy involves designing substrates that become fluorescent only after being acted upon by the target enzyme. rsc.org The fluorophore is chemically "caged" in a non-fluorescent state and is released upon enzymatic cleavage. rsc.org

| Fluorogenic Tag | Principle of Detection | Advantages | Disadvantages |

| 7-amino-4-methylcoumarin (AMC) | Release of a fluorescent molecule upon cleavage | Well-established, commercially available | Potential for background fluorescence |

| Rhodamine 110 | Release of a red-shifted fluorescent molecule | Reduced background, higher sensitivity | May require different detection equipment |

| FRET Pairs | Separation of a donor and quencher upon cleavage | High signal-to-noise ratio | More complex synthesis |

| Pro-fluorophores | Enzymatic uncaging of a fluorescent molecule | "Turn-on" signal, low background | Design can be challenging |

Future Directions and Emerging Research Avenues for Z Nle Kr Amc

Integration with Advanced Proteomics Techniques

The field of proteomics, which aims to study the entire set of proteins in a biological system, is constantly evolving with the development of more sophisticated techniques. nih.gov The integration of Z-Nle-KR-amc with these advanced methods holds the promise of providing a more dynamic and functional view of the proteome.

One of the key emerging areas is the application of chemical proteomics and activity-based protein profiling (ABPP) to functionally interrogate enzymes within complex biological systems. nih.gov ABPP typically utilizes active site-directed chemical probes that covalently label specific enzyme families, allowing for their detection and identification. nih.gov While this compound is a fluorogenic substrate rather than a covalent probe, its application aligns with the principles of activity-based sensing (ABS), a strategy that uses chemical probes to detect and measure the activity of specific enzymes or analytes in living systems. nih.gov Future research could focus on modifying the this compound structure to incorporate a reactive "warhead" that would allow for covalent labeling of the target protease upon cleavage. Such a modification would transform it into a true activity-based probe, enabling more robust and permanent labeling of active proteases for subsequent identification by mass spectrometry.

The development of such targeted probes based on the this compound scaffold would allow for more precise profiling of protease activity in complex biological samples, such as cell lysates or patient tissues. This approach can help in the identification and validation of new drug targets and biomarkers associated with various diseases. scispace.com

Table 1: Comparison of Traditional Substrate Assays and Activity-Based Protein Profiling (ABPP)

| Feature | Traditional Substrate Assay (e.g., with this compound) | Activity-Based Protein Profiling (ABPP) |

| Principle | Measures enzyme activity through the cleavage of a substrate and release of a reporter molecule. | Utilizes covalent probes that bind to the active site of enzymes, providing a snapshot of active enzyme populations. |

| Output | Provides kinetic data (e.g., rate of reaction) for a specific substrate. | Identifies and quantifies active enzymes in a complex proteome. |

| Application | Enzyme kinetics, inhibitor screening. | Target discovery, biomarker identification, functional proteomics. |

| This compound Role | Direct substrate for measuring protease activity. | Potential scaffold for the design of targeted activity-based probes. |

Development of Novel Assay Formats

The versatility of this compound's fluorogenic properties makes it an ideal candidate for incorporation into novel and high-throughput assay formats. Such developments are crucial for accelerating drug discovery and diagnostic research.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries for potential inhibitors of therapeutic targets. nih.gov this compound and similar fluorogenic substrates are well-suited for HTS campaigns targeting viral proteases, such as those from Dengue and Zika viruses. nih.govnih.gov The assay's simplicity and sensitivity allow for miniaturization and automation, making it cost-effective for large-scale screening efforts. nih.gov Future developments in this area could involve the creation of cell-based HTS assays that provide a more physiologically relevant environment for screening, accounting for factors like compound cell permeability. nih.gov

Furthermore, there is a growing interest in developing multiplexed protease assays to simultaneously measure the activity of multiple proteases in a single sample. nih.gov This is particularly relevant as proteases often act in complex networks or "webs". nih.gov While current multiplexing technologies may use different reporter systems, such as lanthanide-tagged substrates, nih.gov future innovations could enable the use of fluorogenic substrates like this compound in combination with other spectrally distinct fluorophores to create multiplexed assays. This would provide a more comprehensive picture of protease activity in a given biological state.

Another promising avenue is the development of Förster Resonance Energy Transfer (FRET)-based assays. FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a FRET-based protease assay, a substrate peptide could be labeled with a donor and an acceptor fluorophore. In the intact substrate, FRET occurs, and upon cleavage by a protease, the separation of the donor and acceptor leads to a change in the fluorescence signal. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore released from this compound could potentially serve as a donor or acceptor in a FRET pair, allowing for the design of more sophisticated and sensitive assays.

Table 2: Emerging Assay Formats for this compound

| Assay Format | Principle | Potential Application of this compound |

| High-Throughput Screening (HTS) | Rapid, automated screening of large numbers of compounds to identify inhibitors. | As a sensitive substrate for detecting protease inhibition in 96-, 384-, or 1536-well plate formats. nih.gov |

| Multiplexed Assays | Simultaneous measurement of multiple protease activities in a single sample. | Adaptation of the AMC fluorophore for use in spectrally resolved multi-protease activity panels. |

| FRET-Based Assays | Measurement of protease activity through changes in energy transfer between two fluorophores. | The AMC moiety could be incorporated as a FRET donor or acceptor in novel substrate designs. |

Expansion to Other Protease Families and Biological Contexts

While this compound is well-established as a substrate for certain viral serine proteases, smolecule.com recent research has demonstrated its utility for other protease families, opening up new avenues of investigation in diverse biological contexts.

Notably, this compound is also a substrate for cathepsin B, a cysteine protease. medchemexpress.com This expands its applicability beyond serine proteases. Lysosomal dysfunction, where cathepsin B plays a significant role, is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease. nih.govnih.govbrightfocus.orgscienceopen.com Therefore, this compound is a valuable tool for studying the role of lysosomal proteases in these conditions and for screening potential therapeutic agents that target lysosomal function. brightfocus.org

In the context of cancer, proteases are known to be dysregulated in the tumor microenvironment, contributing to tumor progression, invasion, and metastasis. nih.govnih.gov The ability to profile protease activity in cancer tissues is crucial for understanding disease mechanisms and developing targeted therapies. nih.gov this compound and other activity-based probes can be used for spatial profiling of protease activity within tumor tissues, helping to identify proteolytically active cell populations and their contribution to the disease. nih.govbiorxiv.org

The application of this compound in virology also continues to expand. Initially characterized as a substrate for Dengue and Yellow Fever virus proteases, its use has been extended to other significant flaviviruses like West Nile virus and Zika virus. nih.govnih.gov This makes it a critical tool in the ongoing effort to develop broad-spectrum antiviral drugs targeting the essential proteases of these globally important pathogens.

Table 3: Expanded Applications of this compound

| Protease Family | Specific Examples | Biological Context | Research Application |

| Serine Proteases | Dengue virus protease, West Nile virus protease, Zika virus protease. nih.govnih.govsmolecule.com | Virology | Screening for antiviral inhibitors, studying viral replication. |

| Cysteine Proteases | Cathepsin B. medchemexpress.com | Neurodegenerative Diseases (e.g., Alzheimer's), Cancer. nih.govnih.gov | Investigating lysosomal dysfunction, profiling protease activity in the tumor microenvironment. |

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | Benzyloxycarbonyl-L-norleucyl-L-lysyl-L-arginyl-7-amido-4-methylcoumarin |

| AMC | 7-Amino-4-methylcoumarin |

| Z-FR-AMC | Benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin |

| Z-LR-AMC | Benzyloxycarbonyl-L-leucyl-L-arginine 7-amido-4-methylcoumarin |

| Bz-Nle-KRR-AMC | Benzoyl-L-norleucyl-L-lysyl-L-arginyl-L-arginyl-7-amido-4-methylcoumarin |

| Z-LLL-AMC | Benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucyl-7-amido-4-methylcoumarin |

| Z-Gly-Gly-Arg-AMC | Benzyloxycarbonyl-glycyl-glycyl-L-arginine 7-amido-4-methylcoumarin |

| Tos-Gly-Pro-Arg-AMC | Tosyl-glycyl-L-prolyl-L-arginine 7-amido-4-methylcoumarin |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Z-Nle-KR-amc in academic research?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Characterization requires LC-MS for purity assessment, NMR (¹H/¹³C) for structural confirmation, and HPLC for quantification. For reproducibility, document reaction conditions (solvents, coupling agents, resin type) and validate purity thresholds (e.g., ≥95% by LC-MS). Include raw spectral data in supplementary materials to enable peer validation .

Q. How should researchers design initial enzymatic assays to evaluate this compound as a fluorogenic substrate?

- Methodological Answer : Use kinetic assays under physiological pH and temperature (e.g., 37°C, pH 7.4). Optimize substrate concentration (e.g., 10–100 μM) and measure fluorescence intensity (ex/em: 380/460 nm) over time. Include controls: (1) enzyme-free substrate, (2) substrate-free enzyme, and (3) a known inhibitor to confirm specificity. Triplicate runs minimize variability. Report , , and values with error margins .

Q. What criteria determine the selection of buffers and detergents in this compound stability studies?

- Methodological Answer : Prioritize buffers that mimic physiological conditions (e.g., PBS, Tris-HCl) and avoid nucleophilic agents (e.g., primary amines in Tris) that may react with the substrate. Detergents (e.g., Tween-20 at 0.01% w/v) prevent aggregation. Validate stability via accelerated degradation studies (e.g., 24–72 hours at 4°C, 25°C, 37°C) and quantify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of experimental variables:

- Table 1 : Comparative Analysis of Key Variables

- Use Bland-Altman plots to assess systematic bias and ANOVA to isolate confounding factors .

Q. What advanced statistical methods are recommended for analyzing dose-response heterogeneity in this compound inhibition studies?

- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability (e.g., lab conditions, operator bias). For non-linear responses, use Hill equation fitting with bootstrapping (1,000 iterations) to estimate confidence intervals. Validate with Akaike Information Criterion (AIC) to compare model fits .

Q. How can researchers optimize this compound for high-throughput screening (HTS) while minimizing fluorescence interference?

- Methodological Answer :

- Step 1 : Perform plate uniformity tests (e.g., Z’ factor ≥0.5) using 384-well plates.

- Step 2 : Add quenching agents (e.g., 1 mM DTT) to reduce autofluorescence.

- Step 3 : Validate signal-to-noise ratios (SNR >10) across three independent batches.

- Step 4 : Use robotic liquid handlers to ensure pipetting precision (CV <5%) .

Q. What strategies validate the specificity of this compound in complex biological matrices (e.g., serum, cell lysates)?

- Methodological Answer :

- Strategy 1 : Pre-treat samples with protease inhibitors (e.g., PMSF, EDTA) and validate via spike-recovery experiments (target: 85–115% recovery).

- Strategy 2 : Use siRNA knockdown or CRISPR-Cas9 knockout models to confirm enzyme-substrate dependency.

- Strategy 3 : Cross-validate with orthogonal methods (e.g., Western blot for enzyme activity) .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control (QC) checkpoints:

- QC1 : Monitor coupling efficiency via Kaiser test during SPPS.

- QC2 : Standardize cleavage/deprotection times (e.g., 2 hours in TFA:TIPS:H₂O = 95:2.5:2.5).

- QC3 : Require inter-batch consistency (e.g., ≤5% variance in ) using a reference enzyme .

Q. What frameworks ensure ethical and reproducible reporting of negative results for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.